An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester for Advanced Bioconjugation
An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker pivotal in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Core Concepts: Structure and Functionality
Bis-Mal-Lysine-PEG4-TFP ester is a sophisticated chemical tool designed for the precise and stable linkage of two different molecules, typically a targeting protein (like an antibody) and a therapeutic payload (like a cytotoxic drug). Its structure is modular, with each component serving a distinct purpose.
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Bis-Maleimide (Bis-Mal): This functional group consists of two maleimide (B117702) moieties. Maleimides are highly reactive towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This allows for specific and stable covalent bond formation with proteins, such as antibodies, that have available cysteine residues.[1][2][]
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Lysine (B10760008) Core: A central lysine amino acid provides a branched scaffold, allowing for the attachment of the two maleimide groups.
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PEG4 Spacer: A polyethylene (B3416737) glycol (PEG) chain of four units acts as a flexible spacer. This hydrophilic spacer enhances the solubility of the entire molecule, reduces steric hindrance during conjugation, and can decrease the immunogenicity of the final conjugate.[4]
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TFP Ester (2,3,5,6-tetrafluorophenyl ester): This is a highly reactive amine-selective functional group. TFP esters readily react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.[5][6] TFP esters are notably more resistant to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, especially at basic pH, offering a wider window for conjugation reactions.[5][6][7][8]
Caption: Structural components of Bis-Mal-Lysine-PEG4-TFP ester and their respective molecular targets.
Data Presentation: Quantitative Parameters
The efficiency and stability of bioconjugation reactions are paramount. The following tables summarize key quantitative data for the reactive groups of Bis-Mal-Lysine-PEG4-TFP ester.
Table 1: Reaction Conditions for Functional Groups
| Functional Group | Target Residue | Optimal pH Range for Reaction | Key Considerations |
| Maleimide | Cysteine (Sulfhydryl) | 6.5 - 7.5 | Reaction is chemoselective for thiols in this pH range. Above pH 7.5, reactivity with amines increases.[4][5] |
| TFP Ester | Lysine (Primary Amine) | 7.5 - 8.5 | More stable against hydrolysis at basic pH compared to NHS esters.[5][6][9] |
Table 2: Stability Comparison of Amine-Reactive Esters
| Ester Type | Relative Hydrolytic Stability | Key Advantage |
| NHS Ester | Lower | Widely used and well-documented. |
| TFP Ester | Higher | Less susceptible to spontaneous hydrolysis, providing a larger process window for conjugation.[5][6][7][8] |
Experimental Protocols
The synthesis of an antibody-drug conjugate using Bis-Mal-Lysine-PEG4-TFP ester is a multi-step process requiring careful control of reaction conditions.
Step 1: Antibody Reduction
Objective: To generate free sulfhydryl groups on the antibody by selectively reducing interchain disulfide bonds.
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
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Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
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Desalting column (e.g., Sephadex G-25)
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Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2), degassed.
Protocol:
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To the mAb solution, add TCEP to a final concentration that results in a 5-10 fold molar excess over the antibody. The exact ratio may need optimization.[10]
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Incubate the mixture at 37°C for 1-2 hours.[10]
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Immediately following incubation, remove excess TCEP using a desalting column equilibrated with conjugation buffer.[11]
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Determine the protein concentration and the number of free thiols per antibody using established methods (e.g., BCA assay and Ellman's reagent, respectively).
Step 2: Conjugation of Linker to Antibody
Objective: To attach the maleimide end of the linker to the newly generated sulfhydryl groups on the antibody.
Materials:
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Reduced antibody from Step 1.
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Bis-Mal-Lysine-PEG4-TFP ester dissolved in an anhydrous organic solvent (e.g., DMSO or DMF).
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Conjugation buffer.
Protocol:
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Prepare a stock solution of the linker in DMSO (e.g., 10 mM).
-
Add the linker solution to the reduced antibody solution to achieve a 5-20 fold molar excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
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Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.[13][14]
Step 3: Conjugation of Payload to the Antibody-Linker Complex
Objective: To attach an amine-containing payload to the TFP ester of the antibody-linker intermediate.
Materials:
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Antibody-linker conjugate from Step 2.
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Amine-containing payload dissolved in an anhydrous organic solvent (e.g., DMSO).
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Reaction buffer (pH may be adjusted to 8.0-8.5).
Protocol:
-
Prepare a stock solution of the payload in DMSO.
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Add the payload solution to the antibody-linker conjugate solution at a 1.5-5 fold molar excess relative to the antibody.
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Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
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Purify the final ADC from unreacted payload and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[13][14][15][16]
Step 4: Characterization of the Final ADC
Objective: To determine the purity, aggregation, and drug-to-antibody ratio (DAR) of the final ADC.
Methods:
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Size-Exclusion Chromatography (SEC): To assess the purity and extent of aggregation of the ADC.[17]
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Hydrophobic Interaction Chromatography (HIC): To separate and quantify antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR.[15][16][18][19][20]
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC and to determine the DAR by measuring the mass of the intact or fragmented antibody.[][22][23]
Caption: A step-by-step experimental workflow for the synthesis and characterization of an ADC.
Application in Targeting Signaling Pathways
ADCs created with linkers like Bis-Mal-Lysine-PEG4-TFP ester are designed to target specific signaling pathways that are dysregulated in diseases such as cancer. A common target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in some breast and gastric cancers.[24][]
Upon binding of an anti-HER2 ADC to the HER2 receptor on a cancer cell, the complex is internalized.[24] Inside the cell, the linker is designed to be cleaved, releasing the cytotoxic payload, which then exerts its cell-killing effect. This targeted delivery minimizes systemic toxicity. The binding of the ADC to HER2 can also modulate downstream signaling pathways like the PI3K-AKT-mTOR and RAS-MAPK pathways, further contributing to the therapeutic effect.[24]
Caption: Simplified signaling pathway of a HER2-targeted ADC leading to apoptosis.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
